molecular formula C31H21N5O6 B11933262 FAM tetrazine, 5-isomer

FAM tetrazine, 5-isomer

Cat. No.: B11933262
M. Wt: 559.5 g/mol
InChI Key: VWBVWYWGTPSCBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FAM tetrazine, 5-isomer involves the derivatization of fluorescein with a tetrazine moiety. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Mechanism of Action

The mechanism of action of FAM tetrazine, 5-isomer involves its high reactivity in the inverse electron demand Diels-Alder reaction. The tetrazine moiety reacts with strained cycloalkenes, forming stable adducts. This reaction is highly specific and rapid, making it ideal for bioorthogonal applications . The molecular targets are typically strained alkenes, and the pathways involved include the formation of a six-membered ring through the [4+2] cycloaddition .

Comparison with Similar Compounds

Uniqueness: FAM tetrazine, 5-isomer is unique due to its high reactivity and specificity in the inverse electron demand Diels-Alder reaction. This makes it particularly valuable for bioorthogonal chemistry applications, where rapid and specific labeling is required .

Properties

Molecular Formula

C31H21N5O6

Molecular Weight

559.5 g/mol

IUPAC Name

3',6'-dihydroxy-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C31H21N5O6/c1-16-33-35-28(36-34-16)18-4-2-17(3-5-18)15-32-29(39)19-6-9-23-22(12-19)30(40)42-31(23)24-10-7-20(37)13-26(24)41-27-14-21(38)8-11-25(27)31/h2-14,37-38H,15H2,1H3,(H,32,39)

InChI Key

VWBVWYWGTPSCBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O

Origin of Product

United States

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